Cas no 1133-77-3 (1-Phenyl-1H-pyrazole-5-carboxylic acid)
1-Phenyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazole-5-carboxylicacid, 1-phenyl-
- 2-Phenyl-2H-pyrazole-3-carboxylic acid
- 2-phenylpyrazole-3-carboxylic acid
- NSC 40268
- AC-28848
- FT-0608227
- Oprea1_581972
- BAA13377
- W-204815
- DTXSID70285029
- MFCD00463580
- CS-0129574
- 1133-77-3
- SDCCGMLS-0066053.P001
- SY004275
- 1H-Pyrazole-5-carboxylic acid, 1-phenyl-
- NSC-40268
- Z1201620214
- 1-phenylpyrazole-5-carboxylic acid
- 1-phenyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
- 5-ISOPROPYL-7-TRIFLUOROMETHYL-PYRAZOLO-[1,5-A]PYRIMIDINE-2-CARBOXYLICACID
- PS-4305
- NSC40268
- Oprea1_450118
- AKOS005433611
- (5-Carboxy-1H-pyrazol-1-yl)benzene
- EN300-190090
- SCHEMBL856957
- FLYDUXCFCARXHI-UHFFFAOYSA-N
- AM807326
- 1-Phenyl-1H-Pyrazole-5-Carboxylicacid
- 5-Pyrazolecarboxylic acid, 1-phenyl-
- STK396585
- DB-017579
-
- MDL: MFCD00463580
- Inchi: 1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
- InChI Key: FLYDUXCFCARXHI-UHFFFAOYSA-N
- SMILES: OC(C1=CC=NN1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 188.05900
- Monoisotopic Mass: 188.058578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 55.1
Experimental Properties
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 185-186 ºC (water )
- Boiling Point: 379.6 °C at 760 mmHg
- Flash Point: 183.4 °C
- Refractive Index: 1.631
- Solubility: Slightly soluble (1.7 g/l) (25 º C),
- PSA: 55.12000
- LogP: 1.57050
1-Phenyl-1H-pyrazole-5-carboxylic acid Security Information
- Hazard Statement: Irritant
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
1-Phenyl-1H-pyrazole-5-carboxylic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Phenyl-1H-pyrazole-5-carboxylic acid Pricemore >>
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1-Phenyl-1H-pyrazole-5-carboxylic acid Suppliers
1-Phenyl-1H-pyrazole-5-carboxylic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 1-Phenyl-1H-pyrazole-5-carboxylic acid
1-Phenyl-1H-pyrazole-5-carboxylic Acid (CAS No. 1133-77-3): An Overview of Its Properties, Applications, and Recent Research
1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 1133-77-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as phenylpyrazole carboxylic acid, is characterized by its unique structural features and diverse biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements associated with 1-Phenyl-1H-pyrazole-5-carboxylic acid.
Chemical Properties: 1-Phenyl-1H-pyrazole-5-carboxylic acid is a white crystalline solid with a molecular formula of C10H8N2O2. It has a molecular weight of 184.18 g/mol and exhibits good solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). The compound's structure consists of a pyrazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 5-position. This unique arrangement contributes to its chemical stability and reactivity, making it an attractive building block for various synthetic transformations.
Synthesis Methods: The synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic acid can be achieved through several well-established routes. One common method involves the condensation of phenylhydrazine with an appropriate α-keto acid or ester, followed by cyclization to form the pyrazole ring. Another approach involves the reaction of phenylhydrazine with an α-diketone or α-ketoester, which is then treated with an acid catalyst to form the desired product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as microwave-assisted synthesis and solvent-free conditions.
Biological Applications: 1-Phenyl-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential biological activities. One of its most notable applications is in the field of anti-inflammatory drug development. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been investigated for its anti-cancer properties, particularly in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Recent Research Advancements: Recent studies have further expanded our understanding of the biological activities and therapeutic potential of 1-Phenyl-1H-pyrazole-5-carboxylic acid. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit significant anti-diabetic effects by improving insulin sensitivity and glucose metabolism in animal models. Another study in the European Journal of Medicinal Chemistry demonstrated that certain analogs of 1-Phenyl-1H-pyrazole-5-carboxylic acid possess potent neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mechanisms of Action: The biological activities of 1-Phenyl-1H-pyrazole-5-carboxylic acid are attributed to its ability to interact with various cellular targets. For example, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. Additionally, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. These mechanisms contribute to its anti-inflammatory and anti-cancer properties.
Clinical Trials: While 1-Phenyl-1H-pyrazole-5-carboxylic acid itself may not be directly used as a drug due to its limited bioavailability and potential side effects, its derivatives have shown promise in clinical trials. For instance, a phase II clinical trial evaluating a derivative of this compound for the treatment of rheumatoid arthritis reported significant improvements in disease activity scores without major adverse effects. Similarly, preclinical studies have demonstrated that certain analogs exhibit favorable pharmacokinetic profiles and low toxicity, making them suitable candidates for further clinical development.
FUTURE PERSPECTIVES: The future outlook for 1-Phenyl-1H-pyrazole-5-carboxylic acid-based compounds is promising. Ongoing research is focused on optimizing their chemical structures to enhance their potency, selectivity, and bioavailability. Additionally, efforts are being made to explore new therapeutic applications beyond inflammation and cancer, such as cardiovascular diseases and metabolic disorders. The development of prodrugs and nanoparticle formulations may also improve their pharmacological properties and expand their clinical utility.
In conclusion, 1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 1133-77-3) is a multifaceted compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and diverse biological properties make it an important molecule in medicinal chemistry research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of novel drugs for various diseases.
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